molecular formula C14H14N2O3S B2362379 N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide CAS No. 1251685-64-9

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide

Cat. No.: B2362379
CAS No.: 1251685-64-9
M. Wt: 290.34
InChI Key: NVSZNXQHTQOYHX-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide is a compound that features a thiophene ring, a hydroxyethyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide typically involves the reaction of thiophene derivatives with oxalyl chloride, followed by the introduction of a hydroxyethyl group and a phenylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the oxalamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide
  • N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-phenyloxalamide

Uniqueness

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-12(10-6-7-20-9-10)8-15-13(18)14(19)16-11-4-2-1-3-5-11/h1-7,9,12,17H,8H2,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSZNXQHTQOYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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